Anatibant

Description

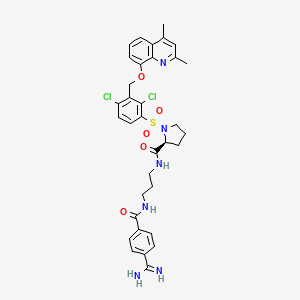

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHBBTKJWIBQMY-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175160 | |

| Record name | Anatibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209733-45-9 | |

| Record name | Anatibant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anatibant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anatibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANATIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anatibant's Mechanism of Action in Traumatic Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) initiates a complex cascade of secondary injury mechanisms, among which cerebral edema and increased intracranial pressure (ICP) are critical contributors to morbidity and mortality. A key mediator in the inflammatory response and breakdown of the blood-brain barrier (BBB) following TBI is bradykinin, acting through its B2 receptor. Anatibant, a selective, non-peptide bradykinin B2 receptor antagonist, has been investigated as a neuroprotective agent in TBI. This technical guide provides a detailed overview of the mechanism of action of anatibant in TBI, supported by preclinical and clinical data, experimental methodologies, and signaling pathway visualizations.

Introduction: The Role of Bradykinin in TBI Pathophysiology

Following a traumatic brain injury, the activation of the kallikrein-kinin system leads to the production of bradykinin, a potent inflammatory mediator.[1][2] Bradykinin exerts its effects primarily through the constitutively expressed bradykinin B2 receptor (B2R), a G-protein coupled receptor found on endothelial cells and neurons.[3][4] Activation of the B2R in the cerebral vasculature is a critical event in the breakdown of the blood-brain barrier (BBB).[2] This disruption in the BBB's integrity allows for the extravasation of fluid, proteins, and inflammatory cells into the brain parenchyma, leading to vasogenic edema, increased intracranial pressure (ICP), and subsequent neuronal damage. Experimental studies have demonstrated a significant increase in the levels of bradykinin and its metabolites in both plasma and cerebrospinal fluid (CSF) following TBI, highlighting the activation of this pathway in the acute post-injury phase.

Anatibant: A Selective Bradykinin B2 Receptor Antagonist

Anatibant is a potent and selective small-molecule antagonist of the bradykinin B2 receptor. By competitively inhibiting the binding of bradykinin to the B2R, anatibant is designed to mitigate the downstream consequences of B2R activation in the context of TBI. Its proposed mechanism of action centers on the preservation of BBB integrity, thereby reducing the formation of cerebral edema and the subsequent rise in intracranial pressure. Preclinical studies have shown that anatibant can cross the blood-brain barrier, a crucial characteristic for a centrally acting therapeutic agent.

Signaling Pathways

Bradykinin B2 Receptor Signaling in TBI

The binding of bradykinin to the B2 receptor on cerebral endothelial cells initiates a signaling cascade that culminates in increased BBB permeability. This process is primarily mediated through the Gαq protein pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the disassembly of tight junction proteins (e.g., claudins, occludin) that form the structural basis of the BBB, as well as cytoskeletal rearrangement, resulting in paracellular hyperpermeability.

Preclinical Evidence

Experimental Models of TBI

Preclinical studies investigating the efficacy of anatibant have predominantly utilized rodent models of TBI, with the Controlled Cortical Impact (CCI) model being a common choice. The CCI model allows for a reproducible and focal injury, enabling the precise assessment of therapeutic interventions on contusion volume and surrounding edema.

Efficacy in Animal Models

In a study utilizing a CCI model in mice, administration of anatibant demonstrated a significant reduction in both intracranial pressure and contusion volume compared to a control group.

Table 1: Preclinical Efficacy of Anatibant in a Mouse CCI Model

| Parameter | Control Group (Mean ± SD) | Anatibant-Treated Group (Mean ± SD) | p-value |

| Intracranial Pressure (mmHg) | 24.40 ± 3.58 | 16.6 ± 1.67 | 0.002 |

| Contusion Volume (mm³) | 35.0 ± 3.32 | 28.28 ± 5.18 | 0.003 |

| Data from a study in male C57/Bl6 mice subjected to CCI. Anatibant (3.0 mg/kg) was administered subcutaneously at 15 minutes and 8 hours post-TBI. ICP was measured at 3, 6, and 10 hours, and contusion volume at 24 hours post-trauma. |

Clinical Trials

Phase I Study in Severe TBI Patients

A Phase I, double-blind, randomized, placebo-controlled study was conducted in 25 patients with severe TBI (Glasgow Coma Scale [GCS] < 8). The primary objective was to evaluate the pharmacokinetics of single subcutaneous doses of anatibant (3.75 mg and 22.5 mg). The study also assessed safety, tolerability, and effects on ICP and cerebral perfusion pressure.

Table 2: Pharmacokinetic Parameters of Anatibant in Severe TBI Patients

| Parameter | 3.75 mg Dose (n=10) | 22.5 mg Dose (n=10) |

| Cmax (ng/mL) | Dose-proportional | Dose-proportional |

| AUC (ng·h/mL) | Dose-proportional | Dose-proportional |

| Vd/F (L) | Independent of dose | Independent of dose |

| Cl/F (L/h) | Independent of dose | Independent of dose |

| t1/2 (h) | Independent of dose | Independent of dose |

| Protein Binding | >97.7% | >97.7% |

| Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Vd/F: Apparent volume of distribution; Cl/F: Apparent clearance; t1/2: Half-life. |

The study found that anatibant was well-tolerated with no unexpected adverse events. Notably, plasma and CSF levels of the bradykinin metabolite BK1-5 were markedly elevated in TBI patients compared to normal volunteers, supporting the rationale for B2 receptor antagonism.

The BRAIN Trial (Phase II)

A larger, randomized, placebo-controlled Phase II trial (the BRAIN trial) was initiated to further evaluate the safety and efficacy of anatibant in patients with TBI (GCS ≤ 12). Patients were randomized to receive low, medium, or high doses of anatibant or a placebo. However, the trial was prematurely terminated due to withdrawal of funding after enrolling 228 of the planned 400 patients.

Table 3: Clinical Outcomes from the BRAIN Trial

| Outcome | Placebo (n=57) | Anatibant (all doses, n=163) | Relative Risk (95% CI) |

| Mortality (15 days) | 15.8% | 19.0% | 1.20 (0.61 to 2.36) |

| Serious Adverse Events | 19.3% | 26.4% | 1.37 (0.76 to 2.46) |

| Mean GCS at Discharge | 13.0 | 12.48 | - |

| Mean DRS at Discharge | 9.73 | 11.18 | - |

| Mean HIREOS at Discharge | 3.54 | 3.94 | - |

| GCS: Glasgow Coma Scale; DRS: Disability Rating Scale; HIREOS: Head Injury Related Early Outcome Score. |

Due to the premature termination and the resulting underpowered sample size, the BRAIN trial did not provide conclusive evidence of either benefit or harm for anatibant in TBI. There was a non-significant trend towards worse outcomes in the anatibant-treated groups.

Experimental Protocols

Controlled Cortical Impact (CCI) Model in Mice

The CCI model is a widely used preclinical model of focal TBI. The following is a generalized protocol based on published studies:

Key Parameters for CCI:

-

Anesthesia: Typically inhalational isoflurane to maintain a stable physiological state.

-

Craniotomy: A circular piece of skull is removed to expose the dura mater. The size of the craniotomy is standardized.

-

Impactor: A pneumatic or electromagnetic impactor with a specific tip diameter is used.

-

Impact Parameters: The velocity, depth of impact, and dwell time (duration of cortical compression) are precisely controlled to produce a consistent injury severity.

Assessment of Blood-Brain Barrier Permeability

A common method to quantify BBB permeability in preclinical models is the use of Evans blue dye.

Methodology:

-

Dye Administration: Evans blue dye, which binds to serum albumin, is injected intravenously.

-

Circulation: The dye is allowed to circulate for a specific duration, during which it will extravasate into the brain parenchyma if the BBB is compromised.

-

Perfusion: To remove intravascular dye, the animal is transcardially perfused with saline.

-

Quantification: The brain tissue is harvested, homogenized, and the amount of extravasated dye is quantified spectrophotometrically.

Conclusion

Anatibant's mechanism of action in TBI is centered on its ability to antagonize the bradykinin B2 receptor, thereby mitigating the inflammatory cascade that leads to increased blood-brain barrier permeability and cerebral edema. Preclinical studies in rodent models of TBI have demonstrated its potential to reduce intracranial pressure and contusion volume. However, the clinical development of anatibant for TBI has been hampered by an inconclusive Phase II trial that was terminated prematurely. While the rationale for targeting the bradykinin B2 receptor in TBI remains strong, further clinical investigation would be necessary to establish the safety and efficacy of anatibant in this patient population. This technical guide provides a comprehensive overview of the core mechanism, supported by the available data and detailed experimental context for the research and drug development community.

References

The Therapeutic Potential of Anatibant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatibant (also known as LF 16-0687Ms) is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor.[1][2][3] Bradykinin, a key mediator in the kallikrein-kinin system, is implicated in inflammatory processes, vasodilation, and increased vascular permeability, particularly following tissue injury.[4][5] By blocking the B2 receptor, Anatibant has been investigated primarily for its neuroprotective effects in the context of traumatic brain injury (TBI), aiming to mitigate secondary injury cascades such as brain edema. Preclinical studies have demonstrated its efficacy in reducing brain edema and improving neurological outcomes in animal models of TBI. However, clinical trials in severe TBI patients have yielded inconclusive results, partly due to the premature termination of a pivotal study. This guide provides a comprehensive overview of the pharmacological profile, preclinical and clinical data, and the underlying mechanism of action of Anatibant, offering a technical resource for the scientific community.

Mechanism of Action: Targeting the Bradykinin B2 Receptor

Anatibant exerts its therapeutic effect by selectively binding to and inhibiting the bradykinin B2 receptor, a G protein-coupled receptor (GPCR). Under normal physiological conditions, the binding of bradykinin to the B2 receptor initiates a signaling cascade that contributes to inflammation and pain. In the context of TBI, the disruption of the blood-brain barrier (BBB) leads to an influx of bradykinin into the brain parenchyma, exacerbating cerebral edema and neuronal damage.

Anatibant competitively blocks this interaction, thereby attenuating the downstream signaling pathways. The activation of the B2 receptor by bradykinin typically leads to the activation of Gαq/11 and Gαi proteins. This triggers a cascade involving phospholipase C (PLC), protein kinase C (PKC), and the mobilization of intracellular calcium, as well as the activation of the Ras/Raf/MAPK and PI3K/AKT pathways. These pathways ultimately contribute to vasodilation, increased vascular permeability, and the production of inflammatory mediators. By inhibiting the initial step of this cascade, Anatibant is proposed to reduce vasogenic edema and limit the secondary neuronal injury following TBI.

Pharmacological Profile

Anatibant is a highly potent and selective antagonist of the bradykinin B2 receptor, as demonstrated in various in vitro and in vivo studies.

In Vitro Pharmacology

The binding affinity and functional antagonism of Anatibant have been characterized across different species and experimental systems.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| Recombinant Human B2 Receptor (CHO cells) | Human | 0.67 nM | |

| Recombinant Rat B2 Receptor (CHO cells) | Rat | 1.74 nM | |

| Recombinant Guinea Pig B2 Receptor (CHO cells) | Guinea Pig | 1.37 nM | |

| Native Human B2 Receptor (Human Umbilical Vein) | Human | 0.89 nM | |

| Native Rat B2 Receptor (Rat Uterus) | Rat | 0.28 nM | |

| Native Guinea Pig B2 Receptor (Guinea Pig Ileum) | Guinea Pig | 0.98 nM | |

| Functional Antagonism | |||

| pKB (IP1, IP2, IP3 formation) | INT407 cells | 8.5, 8.6, 8.7 | |

| pA2 (BK-mediated contraction) | Human Umbilical Vein | 9.1 | |

| pA2 (BK-mediated contraction) | Rat Uterus | 7.7 | |

| pA2 (BK-mediated contraction) | Guinea Pig Ileum | 9.1 |

Table 1: In Vitro Pharmacological Data for Anatibant (LF 16-0687Ms)

Pharmacokinetics

A Phase I clinical trial in patients with severe TBI provided key pharmacokinetic parameters for Anatibant following a single subcutaneous injection.

| Parameter | 3.75 mg Dose (n=10) | 22.5 mg Dose (n=10) | Reference |

| Cmax (ng/mL) | 148 ± 52 | 884 ± 296 | |

| Tmax (h) | 0.7 ± 0.3 | 0.8 ± 0.3 | |

| AUC (ng·h/mL) | 674 ± 192 | 4150 ± 1280 | |

| t1/2 (h) | 2.0 ± 0.4 | 2.3 ± 0.5 | |

| Protein Binding | >97.7% | >97.7% |

Table 2: Pharmacokinetic Parameters of Anatibant in Severe TBI Patients. Values are presented as mean ± SD.

Preclinical Efficacy in Traumatic Brain Injury

The therapeutic potential of Anatibant has been primarily investigated in rodent models of TBI, where it has shown promise in reducing key pathological features of secondary brain injury.

Effect on Intracranial Pressure and Contusion Volume

A study utilizing a controlled cortical impact (CCI) model in mice demonstrated that Anatibant significantly reduced post-traumatic increases in intracranial pressure (ICP) and the volume of the resulting contusion.

| Parameter | Vehicle | Anatibant (3.0 mg/kg) | p-value | Reference |

| ICP (mmHg) | 24.40 ± 3.58 | 16.6 ± 1.67 | 0.002 | |

| Contusion Volume (mm³) | 35.0 ± 3.32 | 28.28 ± 5.18 | 0.003 |

Table 3: Effect of Anatibant on Intracranial Pressure and Contusion Volume in a Mouse Model of TBI. Values are presented as mean ± SD.

Improvement of Neurological Function

In a rat model of closed head trauma, Anatibant administration led to improved long-term neurological function recovery. A study in a murine model of transient focal cerebral ischemia also showed a dose-dependent improvement in neurological deficit.

Clinical Trials in Traumatic Brain Injury

The clinical development of Anatibant for TBI has involved a Phase I study and a larger, though prematurely terminated, randomized controlled trial.

Phase I Study in Severe TBI

A placebo-controlled Phase I study in 25 patients with severe TBI (Glasgow Coma Scale < 8) found that single subcutaneous injections of Anatibant (3.75 mg and 22.5 mg) were well-tolerated. The study also noted a significant increase in the levels of the bradykinin metabolite BK1-5 in the plasma and cerebrospinal fluid of TBI patients compared to normal volunteers, supporting the rationale for targeting the bradykinin system in this condition.

The BRAIN Trial

A randomized, placebo-controlled trial (the BRAIN trial) was initiated to evaluate the safety and effectiveness of Anatibant in patients with TBI. However, the trial was stopped early by the sponsor after enrolling 228 of the planned 400 patients.

| Outcome | Anatibant (n=163) | Placebo (n=57) | Relative Risk (95% CI) | Reference |

| Serious Adverse Events | 26.4% | 19.3% | 1.37 (0.76 to 2.46) | |

| All-Cause Mortality | 19% | 15.8% | 1.20 (0.61 to 2.36) | |

| Mean GCS at Discharge | 12.48 | 13.0 | - | |

| Mean DRS at Discharge | 11.18 | 9.73 | - |

Table 4: Key Outcomes from the BRAIN Trial. GCS: Glasgow Coma Scale; DRS: Disability Rating Scale.

Experimental Protocols

Controlled Cortical Impact (CCI) Model in Mice

The CCI model is a widely used and reproducible method for inducing experimental TBI. The following provides a general outline of the protocol used in preclinical studies of Anatibant.

References

- 1. A single dose, three-arm, placebo-controlled, phase I study of the bradykinin B2 receptor antagonist Anatibant (LF16-0687Ms) in patients with severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacological profile of LF 16-0687, a new potent non-peptide bradykinin B2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The BRAIN TRIAL: a randomised, placebo controlled trial of a Bradykinin B2 receptor antagonist (Anatibant) in patients with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Anatibant: A Technical Guide to a Selective Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatibant (formerly known as LF 16-0687) is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor (B2R).[1] Bradykinin, a key mediator in the kallikrein-kinin system, plays a significant role in inflammatory processes, vasodilation, and pain signaling through its interaction with the B2R.[2] By blocking this interaction, Anatibant has been investigated for its therapeutic potential in conditions characterized by excessive bradykinin activity, most notably in the context of traumatic brain injury (TBI) where it has been shown to reduce cerebral edema and improve neurological outcomes in preclinical models.[1][2] This technical guide provides a comprehensive overview of Anatibant, including its mechanism of action, physicochemical properties, pharmacological data, detailed experimental protocols for its evaluation, and a summary of its clinical development.

Core Concepts

Mechanism of Action

Anatibant functions as a selective antagonist at the bradykinin B2 receptor.[1] It competitively inhibits the binding of bradykinin to the B2R, thereby preventing the activation of downstream signaling cascades. The B2R is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.

Upon activation by bradykinin, the B2R initiates a signaling cascade that includes:

-

Gq protein activation: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi protein activation: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

By blocking the initial binding of bradykinin, Anatibant effectively abrogates these downstream signaling events, mitigating the physiological effects of B2R activation, such as increased vascular permeability, vasodilation, and the sensation of pain.

Chemical Properties

Anatibant is a small-molecule compound, which allows it to be orally bioavailable and to cross the blood-brain barrier.

| Property | Value | Reference |

| Molecular Formula | C34H36Cl2N6O5S | |

| Molecular Weight | 711.7 g/mol | |

| Synonyms | LF 16-0687, XY-2405 |

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Anatibant, providing insights into its binding affinity, functional potency, and pharmacokinetic profile.

In Vitro Binding Affinity

| Species | Receptor | Assay Type | Kᵢ (nM) | Reference |

| Human | Recombinant B2 | Radioligand Binding | 0.67 | |

| Rat | Recombinant B2 | Radioligand Binding | 1.74 | |

| Guinea Pig | Recombinant B2 | Radioligand Binding | 1.37 | |

| Mouse | Native B2 | Radioligand Binding | 0.022 |

In Vitro Functional Potency

| Assay Type | Cell Line | pKB | Reference | | :--- | :--- | :--- | :--- | | | Inositol Phosphate Accumulation | INT407 | 8.5 - 8.7 | [No direct citation available] |

Pharmacokinetic Parameters (Human)

The following data were obtained from a Phase I clinical trial in patients with severe traumatic brain injury who received a single subcutaneous injection of Anatibant.

| Parameter | 3.75 mg Dose | 22.5 mg Dose | Reference |

| Cmax | Dose-proportional | Dose-proportional | |

| AUC | Dose-proportional | Dose-proportional | |

| Protein Binding | >97.7% | >97.7% | |

| t1/2 (half-life) | Independent of dose | Independent of dose |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of Anatibant.

In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of Anatibant for the bradykinin B2 receptor.

Objective: To determine the inhibitory constant (Ki) of Anatibant at the B2R.

Materials:

-

Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-Bradykinin.

-

Non-specific binding control: A high concentration of unlabeled bradykinin.

-

Anatibant (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation fluid and counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute them to the desired protein concentration in ice-cold Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

25 µL of Assay Buffer (for total binding) or non-specific binding control.

-

25 µL of Anatibant at various concentrations (for competition curve).

-

50 µL of [³H]-Bradykinin at a fixed concentration (typically at or below its Kd).

-

100 µL of the diluted cell membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Anatibant concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of Anatibant that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Traumatic Brain Injury (TBI) Model

This protocol describes a controlled cortical impact (CCI) model in mice to evaluate the neuroprotective effects of Anatibant.

Objective: To assess the effect of Anatibant on intracranial pressure (ICP) and contusion volume following TBI.

Materials:

-

Male C57/Bl6 mice (25-28 g).

-

Anesthetic (e.g., isoflurane).

-

Stereotaxic frame.

-

Controlled cortical impactor device.

-

ICP monitoring probe.

-

Anatibant solution (3.0 mg/kg body weight).

-

Saline (vehicle control).

-

Histological staining reagents (e.g., cresyl violet).

Procedure:

-

Animal Preparation: Anesthetize the mice and fix their heads in a stereotaxic frame.

-

Surgical Procedure:

-

Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

For ICP measurement, a separate burr hole is drilled for the insertion of the ICP probe.

-

-

Induction of TBI: Use the CCI device to induce a standardized brain injury. The impactor tip is propelled at a controlled velocity and depth to create a cortical contusion.

-

Drug Administration: Administer Anatibant (3.0 mg/kg) or vehicle (saline) as a subcutaneous bolus at 15 minutes and 8 hours post-TBI.

-

ICP Monitoring: Measure the intracranial pressure at various time points post-injury (e.g., 3, 6, and 10 hours).

-

Histological Analysis:

-

At 24 hours post-trauma, euthanize the animals and perfuse the brains.

-

Harvest the brains, fix them, and section them coronally.

-

Stain the sections with a suitable histological stain (e.g., cresyl violet).

-

Quantify the contusion volume using image analysis software.

-

-

Data Analysis: Compare the ICP values and contusion volumes between the Anatibant-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathways

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

Clinical Development and Future Directions

Anatibant has been primarily investigated for the treatment of traumatic brain injury. A phase I clinical trial in patients with severe TBI demonstrated that Anatibant was well-tolerated and exhibited dose-proportional pharmacokinetics. However, a subsequent larger randomized controlled trial (the BRAIN trial) was terminated early due to the withdrawal of funding and did not provide conclusive evidence of benefit or harm.

Despite the inconclusive clinical trial results in TBI, the potent and selective B2R antagonism of Anatibant suggests its potential utility in other bradykinin-mediated pathologies. Further research may explore its efficacy in conditions such as hereditary angioedema, inflammatory pain, and other inflammatory disorders. The detailed pharmacological profile and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to continue the investigation of Anatibant and other bradykinin B2 receptor antagonists.

References

The Role of the Bradykinin B2 Receptor in Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bradykinin B2 receptor (B2R), a key component of the kallikrein-kinin system, has emerged as a critical mediator in the pathophysiology of acute brain injury, including traumatic brain injury (TBI) and ischemic stroke. Activation of this G-protein coupled receptor by its ligand, bradykinin, triggers a cascade of inflammatory events that contribute to secondary brain damage. This technical guide provides a comprehensive overview of the role of the B2R in brain injury, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing the complex signaling pathways and experimental workflows involved in this area of research. The evidence presented herein underscores the potential of B2R antagonism as a promising therapeutic strategy to mitigate the deleterious consequences of brain injury.

Introduction

Acute brain injury, whether from traumatic impact or ischemic events, initiates a complex series of physiological and pathological responses. While the primary injury is immediate and often irreversible, the subsequent secondary injury cascade presents a window for therapeutic intervention. The kallikrein-kinin system is one of the earliest inflammatory pathways activated following brain injury, leading to the production of the potent inflammatory mediator, bradykinin.[1] Bradykinin exerts its effects primarily through the activation of two G-protein coupled receptors: the B1 receptor (B1R), which is typically induced by inflammatory stimuli, and the constitutively expressed B2 receptor (B2R).[2]

Activation of B2R is implicated in several key pathological processes that exacerbate brain damage, including vasodilation, increased vascular permeability leading to brain edema, and the release of pro-inflammatory mediators.[2][3] Preclinical research has consistently demonstrated that antagonism of the B2R can ameliorate these effects, leading to improved neurological outcomes in various models of brain injury.[4] This guide will delve into the technical details of the research supporting the role of B2R in brain injury, providing a valuable resource for researchers and drug development professionals in this field.

Quantitative Data on the Role of B2R in Brain Injury

The following tables summarize key quantitative findings from preclinical studies investigating the role of the bradykinin B2 receptor in different models of brain injury.

Table 1: Effect of B2R Modulation on Brain Edema

| Model of Brain Injury | Species | Intervention | Change in Brain Edema | Reference |

| Controlled Cortical Impact (TBI) | Mouse | B2R knockout (B2R-/-) | 51% reduction vs. Wild-Type | |

| Closed Head Trauma (TBI) | Mouse | LF 16-0687 Ms (B2R antagonist) | 22% reduction | |

| Cold Injury | Rat | Hoe140 (B2R antagonist) | 14% reduction in brain swelling | |

| Middle Cerebral Artery Occlusion (Stroke) | Mouse | B2R knockout (B2R-/-) | 87% reduction vs. Wild-Type |

Table 2: Effect of B2R Modulation on Infarct/Lesion Volume

| Model of Brain Injury | Species | Intervention | Change in Infarct/Lesion Volume | Reference |

| Controlled Cortical Impact (TBI) | Mouse | B2R knockout (B2R-/-) | ~50% reduction vs. Wild-Type at 24h and 7d | |

| Cold Injury | Rat | Hoe140 (B2R antagonist) | 19% reduction | |

| Middle Cerebral Artery Occlusion (Stroke) | Mouse | B2R knockout (B2R-/-) | 38% reduction vs. Wild-Type | |

| Middle Cerebral Artery Occlusion (Stroke) | Mouse | Pharmacological blockade of B1R | Significant reduction (15.0+/-9.5 mm3 vs 50.1+/-9.1 mm3) | |

| Middle Cerebral Artery Occlusion (Stroke) | Mouse | B2R deficiency | No neuroprotection |

Table 3: Effect of B2R Modulation on Neurological Outcome

| Model of Brain Injury | Species | Intervention | Neurological Outcome | Reference |

| Controlled Cortical Impact (TBI) | Mouse | B2R knockout (B2R-/-) | Improved functional outcome at 7 days | |

| Closed Head Trauma (TBI) | Mouse | LF 16-0687 Ms (B2R antagonist) | 26% reduction in neurological deficit at 4h | |

| Middle Cerebral Artery Occlusion (Stroke) | Mouse | B2R knockout (B2R-/-) | Improved motor function | |

| Traumatic Brain Injury | Human | B2R antagonists | No reliable evidence of effectiveness or safety |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on the role of the bradykinin B2 receptor in brain injury.

Animal Models of Brain Injury

3.1.1. Controlled Cortical Impact (CCI) Model of TBI

The CCI model is a widely used and reproducible method for inducing focal traumatic brain injury.

-

Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Craniotomy: A craniotomy is performed over the parietal cortex.

-

Impact: A pneumatically or electromagnetically driven impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity, depth, and dwell time are precisely controlled.

-

Post-operative Care: The surgical site is closed, and animals receive appropriate post-operative care, including analgesia and monitoring.

3.1.2. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

The MCAO model is the most common method for inducing focal cerebral ischemia in rodents.

-

Filament Model: A filament is introduced into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to occlude blood flow. Reperfusion can be achieved by withdrawing the filament after a defined period.

-

Endothelin-1 Model: Stereotaxic injection of the vasoconstrictor endothelin-1 adjacent to the MCA induces a more gradual and reversible occlusion.

-

Photothrombotic Model: A photosensitive dye is injected intravenously, followed by illumination of the skull over the MCA territory, leading to a focal thrombosis and ischemic lesion.

Assessment of Brain Injury Outcomes

3.2.1. Measurement of Brain Edema

Brain edema is a critical consequence of brain injury and is typically quantified by measuring brain water content.

-

Wet/Dry Weight Method:

-

Animals are euthanized at a specific time point post-injury.

-

The brain is rapidly removed and the injured hemisphere is dissected.

-

The wet weight of the tissue is immediately recorded.

-

The tissue is then dried in an oven at a specific temperature (e.g., 100°C) for a defined period (e.g., 24-48 hours) until a constant dry weight is achieved.

-

Brain water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

-

3.2.2. Quantification of Infarct/Lesion Volume

The extent of tissue damage is a primary outcome measure in brain injury studies.

-

2,3,5-triphenyltetrazolium chloride (TTC) Staining:

-

Animals are euthanized, and their brains are rapidly removed and sectioned.

-

Brain slices are incubated in a TTC solution. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white).

-

The stained sections are imaged, and the infarct area in each slice is measured using image analysis software.

-

The total infarct volume is calculated by integrating the infarct areas across all slices.

-

3.2.3. Assessment of Blood-Brain Barrier (BBB) Permeability

Disruption of the BBB is a key event in the pathogenesis of brain edema.

-

Evans Blue Extravasation:

-

Evans blue dye, which binds to albumin, is injected intravenously.

-

Under normal conditions, the dye does not cross the BBB.

-

After a set circulation time, the animal is perfused to remove intravascular dye.

-

The brain is removed, and the amount of extravasated dye in the brain parenchyma is quantified spectrophotometrically after extraction.

-

3.2.4. Neurological Scoring

Functional outcome is assessed using standardized neurological scoring systems.

-

Modified Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe deficit.

-

Bederson Scale: A simple scoring system for global neurological function in rodents, primarily assessing forelimb flexion and circling behavior.

-

Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.

-

Adhesive Removal Test: Measures sensorimotor neglect by timing how long it takes for an animal to notice and remove a piece of adhesive tape placed on its paw.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways, a typical experimental workflow, and the logical relationships in B2R-mediated brain injury.

Bradykinin B2 Receptor Signaling Pathway in Brain Injury

References

- 1. Bradykinin 2 Receptors Mediate Long-Term Neurocognitive Deficits After Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of bradykinin B1 and B2 receptors for secondary brain damage after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bradykinin B2 receptor antagonism: a new direction for acute stroke therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin B2 receptor antagonism: a new direction for acute stroke therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

Anatibant for Neuroprotection Following Traumatic Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traumatic Brain Injury (TBI) represents a significant global health challenge, with a complex pathophysiology that includes primary mechanical injury and a subsequent cascade of secondary insults. A key contributor to this secondary injury is the disruption of the blood-brain barrier (BBB) and the development of cerebral edema. The kallikrein-kinin system, and its primary effector peptide bradykinin, are strongly implicated in the inflammatory processes that increase BBB permeability. Anatibant (also known as LF-22-0542), a selective antagonist of the bradykinin B2 receptor (B2R), has been investigated as a neuroprotective agent to mitigate these effects. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for anatibant in TBI, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: Targeting the Kallikrein-Kinin System

Following a traumatic brain injury, the activation of the kallikrein-kinin system leads to the production of bradykinin, a potent inflammatory mediator. Bradykinin exerts its effects primarily through the activation of the B2 receptor, which is constitutively expressed on endothelial cells of the BBB.[1] The binding of bradykinin to the B2R initiates a signaling cascade that ultimately increases the permeability of the BBB, leading to vasogenic edema and neuronal damage.

Anatibant is a non-peptide, selective B2R antagonist that competitively inhibits the binding of bradykinin to its receptor.[2] By blocking this interaction, anatibant is hypothesized to prevent the downstream signaling that leads to BBB disruption, thereby reducing cerebral edema and its detrimental consequences.[2] Preclinical studies have demonstrated that anatibant can cross the blood-brain barrier.

Signaling Pathway of Bradykinin B2 Receptor-Mediated Blood-Brain Barrier Permeability

The activation of the B2R by bradykinin on brain endothelial cells triggers a complex signaling cascade that results in the destabilization of tight junctions and adherens junctions, the protein complexes that regulate the paracellular permeability of the BBB. The key steps in this pathway are illustrated in the diagram below.

Preclinical Evidence

Anatibant has been evaluated in several preclinical models of traumatic brain injury, primarily in rodents. These studies have consistently demonstrated a neuroprotective effect, characterized by a reduction in cerebral edema, intracranial pressure, and neuronal damage.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a selection of preclinical studies investigating the efficacy of anatibant in animal models of TBI.

| Study | Animal Model | TBI Induction Method | Anatibant Dosage | Key Outcomes |

| Zweckberger et al., 2009 | Male C57/Bl6 mice | Controlled Cortical Impact (CCI) | 3.0 mg/kg b.w. (subcutaneous bolus at 15 min and 8h post-TBI) | Intracranial Pressure (ICP): Significant reduction at 3, 6, and 10h post-injury (16.6 ± 1.67 mmHg vs. 24.40 ± 3.58 mmHg in control; p=0.002). Contusion Volume: Significant reduction at 24h post-trauma (28.28 ± 5.18 mm³ vs. 35.0 ± 3.32 mm³ in control; p=0.003). |

Experimental Protocol: Controlled Cortical Impact (CCI) in Mice

The following is a generalized protocol for inducing a controlled cortical impact injury in mice, based on methodologies reported in preclinical studies of TBI. This protocol is intended as a representative example and should be adapted and refined according to specific experimental goals and institutional guidelines.

Clinical Evidence

The clinical development of anatibant for TBI has included a Phase I study to assess safety and pharmacokinetics, and a larger Phase II trial (the BRAIN Trial) to evaluate safety and efficacy.

Phase I Study in Severe TBI

A Phase I, single-dose, placebo-controlled study was conducted in 25 patients with severe TBI (Glasgow Coma Scale [GCS] < 8). Patients received a single subcutaneous injection of anatibant (3.75 mg or 22.5 mg) or placebo 8-12 hours after injury.

Key Findings:

-

Pharmacokinetics: Anatibant demonstrated dose-proportional pharmacokinetics. Protein binding was greater than 97.7%.

-

Safety: Anatibant was well-tolerated with no unexpected adverse events.

-

Biomarker: Plasma and cerebrospinal fluid levels of the bradykinin metabolite BK1-5 were significantly increased after trauma, supporting the rationale for B2R antagonism.

The BRAIN Trial: A Phase II Randomized Controlled Trial

The BRAIN Trial was a multicenter, randomized, placebo-controlled trial designed to evaluate the safety and efficacy of anatibant in patients with TBI. The trial was terminated early due to the withdrawal of funding and therefore did not reach its planned sample size of 400 patients, limiting its statistical power.

Experimental Protocol:

-

Participants: 228 adults with a GCS of 12 or less and a CT scan showing intracranial trauma, randomized within 8 hours of injury.

-

Intervention: Patients were randomly allocated to one of three anatibant dose groups or placebo:

-

Low Dose: 10 mg loading dose, 5 mg/day for 4 days.

-

Medium Dose: 20 mg loading dose, 10 mg/day for 4 days.

-

High Dose: 30 mg loading dose, 15 mg/day for 4 days.

-

-

Primary Outcome: Incidence of Serious Adverse Events (SAEs).

-

Secondary Outcomes: Mortality at 15 days, and in-hospital morbidity assessed by the Glasgow Coma Scale (GCS), Disability Rating Scale (DRS), and a modified Oxford Handicap Scale (HIREOS).

Quantitative Data from the BRAIN Trial

The following tables summarize the key outcomes from the BRAIN Trial. It is important to note that the results for the anatibant group are for all doses combined. A breakdown of outcomes by individual dose groups is not publicly available.

Table 2: Safety and Mortality Outcomes (15 days post-randomization)

| Outcome | Anatibant (all doses combined) (n=163) | Placebo (n=57) | Relative Risk (95% CI) |

| At least one Serious Adverse Event (SAE) | 26.4% (43/163) | 19.3% (11/57) | 1.37 (0.76 to 2.46) |

| All-cause Mortality | 19% | 15.8% | 1.20 (0.61 to 2.36) |

Table 3: Morbidity Outcomes at Discharge

| Outcome | Anatibant (all doses combined) | Placebo |

| Mean Glasgow Coma Scale (GCS) | 12.48 | 13.0 |

| Mean Disability Rating Scale (DRS) | 11.18 | 9.73 |

| Mean Modified Oxford Handicap Scale (HIREOS) | 3.94 | 3.54 |

The results of the BRAIN trial showed no significant difference in SAEs or mortality between the combined anatibant group and the placebo group. There was a non-significant trend towards worse outcomes on the GCS, DRS, and HIREOS scales in the anatibant-treated patients. However, the premature termination of the trial significantly impacts the interpretation of these findings.

Discussion and Future Directions

Anatibant has a strong preclinical rationale for use in neuroprotection following TBI, with animal studies demonstrating its ability to reduce key markers of secondary brain injury. The proposed mechanism of action, antagonism of the bradykinin B2 receptor to mitigate cerebral edema, is well-supported by our understanding of TBI pathophysiology.

However, the clinical evidence remains inconclusive. While a Phase I study demonstrated safety and favorable pharmacokinetics, the pivotal Phase II BRAIN Trial was underpowered to provide definitive evidence of either benefit or harm. The non-significant trend towards worse morbidity outcomes in the treatment arm warrants careful consideration in the design of any future trials.

For drug development professionals, the story of anatibant highlights the challenges of translating promising preclinical findings into clinical success in the complex and heterogeneous TBI patient population. Future research in this area may require more refined patient selection, potentially utilizing biomarkers to identify individuals most likely to benefit from B2R antagonism. Further preclinical studies could also explore optimal dosing and timing of administration in greater detail.

Conclusion

Anatibant remains a compound of interest for neuroprotection in TBI due to its targeted mechanism of action against a key pathway in secondary brain injury. While preclinical data are encouraging, the available clinical evidence is insufficient to support its use. Further, well-powered clinical trials would be necessary to definitively determine the safety and efficacy of anatibant in patients with traumatic brain injury. This technical guide has summarized the existing data to inform future research and development in this critical area of unmet medical need.

References

Anatibant in Neurological Disorders: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatibant, a selective non-peptide antagonist of the bradykinin B2 receptor, has emerged as a promising therapeutic candidate in the preclinical setting for a variety of neurological disorders. This technical guide provides an in-depth overview of the preclinical studies of Anatibant, with a focus on traumatic brain injury (TBI), ischemic stroke, and spinal cord injury (SCI). The document details the mechanism of action, summarizes key quantitative data from animal models, outlines experimental protocols, and visualizes the underlying signaling pathways. The compiled evidence suggests that by blocking the bradykinin B2 receptor, Anatibant effectively mitigates secondary injury cascades, including inflammation, edema, and blood-brain barrier disruption, leading to improved neurological outcomes in preclinical models.

Introduction

Neurological disorders, including traumatic brain injury (TBI), stroke, and spinal cord injury (SCI), represent a significant global health burden with limited therapeutic options. A key pathological feature common to these conditions is the inflammatory response and subsequent secondary injury cascade that exacerbates initial damage. The kallikrein-kinin system, and specifically the pro-inflammatory peptide bradykinin, has been identified as a critical mediator in this process. Bradykinin, acting through its B2 receptor, contributes to vasodilation, increased vascular permeability, and edema formation, all of which are detrimental in the context of neurological injury.[1]

Anatibant is a potent and selective small-molecule antagonist of the bradykinin B2 receptor.[2] Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating central nervous system disorders.[2] Preclinical research has demonstrated Anatibant's potential to reduce brain edema, and neuronal damage, and improve functional recovery following experimental neurological injuries.[2] This guide synthesizes the existing preclinical data to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Anatibant exerts its neuroprotective effects by competitively inhibiting the binding of bradykinin to the B2 receptor. This receptor is constitutively expressed in the central nervous system and is upregulated following injury. The activation of the B2 receptor by bradykinin initiates a cascade of intracellular signaling events that contribute to neuroinflammation and secondary injury.

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gαq/11.[3] Upon bradykinin binding, the following signaling cascade is activated:

-

Gαq/11 Activation : The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

PLC Activation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization : IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG and Protein Kinase C (PKC) Activation : DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade ultimately leads to increased vascular permeability, vasodilation, and the production of inflammatory mediators, contributing to edema and neuronal damage. Anatibant, by blocking the initial binding of bradykinin to the B2 receptor, effectively inhibits these downstream effects.

Preclinical Studies in Neurological Disorders

Anatibant has been investigated in several preclinical models of neurological disorders, with the most robust data available for Traumatic Brain Injury.

Traumatic Brain Injury (TBI)

Preclinical studies have consistently demonstrated the neuroprotective effects of Anatibant in animal models of TBI. These studies have shown reductions in key pathological markers and improvements in functional outcomes.

Table 1: Quantitative Data from Preclinical TBI Studies of Anatibant

| Animal Model | Injury Model | Anatibant Dose & Administration | Key Quantitative Outcomes | Reference |

| Male C57/Bl6 mice (25-28 g) | Controlled Cortical Impact (CCI) | 3.0 mg/kg b.w. subcutaneous bolus at 15 min and 8h post-TBI | Intracranial Pressure (ICP): Significant reduction (16.6 +/- 1.67 mmHg vs. 24.40 +/- 3.58 mmHg in control; p=0.002)Contusion Volume (24h post-trauma): Significant reduction (28.28 +/- 5.18 mm³ vs. 35.0 +/- 3.32 mm³ in control; p=0.003) |

Experimental Protocol: Controlled Cortical Impact (CCI) Model in Mice

-

Animals: Male C57/Bl6 mice, weighing 25-28 g.

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

-

Surgical Procedure:

-

A craniotomy is performed over the parietal cortex.

-

The CCI device, with a specified impactor tip diameter, is used to induce a cortical contusion at a defined velocity and depth.

-

-

Anatibant Administration: A subcutaneous bolus of Anatibant (3.0 mg/kg body weight) is administered at 15 minutes and 8 hours following the TBI.

-

Outcome Measures:

-

Intracranial Pressure (ICP): Measured at 3, 6, and 10 hours post-injury using an ICP probe.

-

Contusion Volume: Quantified at 24 hours post-trauma from brain tissue sections.

-

References

The Pharmacodynamics of Anatibant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatibant, also known as LF 16-0687, is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor.[1][2] Developed for the potential treatment of traumatic brain injury (TBI), its mechanism of action centers on mitigating the inflammatory effects of bradykinin, a key mediator in the kallikrein-kinin system.[1][3] This technical guide provides an in-depth overview of the pharmacodynamics of Anatibant, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Introduction

Bradykinin, acting through its B2 receptor, is a potent vasodilator and increases vascular permeability, contributing to edema formation in various pathological conditions, including traumatic brain injury.[3] By competitively blocking the B2 receptor, Anatibant has been shown to reduce brain edema, decrease intracranial pressure, and improve neurological outcomes in preclinical models of TBI. This document collates the key pharmacodynamic data and methodologies from pivotal studies to serve as a comprehensive resource for researchers in the field.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Anatibant exerts its pharmacological effects by competitively binding to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, bradykinin, from activating the receptor and initiating downstream signaling cascades. The primary consequence of this antagonism is the inhibition of bradykinin-induced increases in vascular permeability, a critical factor in the formation of cerebral edema following TBI.

Signaling Pathway

Activation of the bradykinin B2 receptor by bradykinin typically leads to the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately contributes to vasodilation and increased vascular permeability. Anatibant blocks the initial step of this pathway by preventing bradykinin from binding to the B2 receptor.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on Anatibant's binding affinity and functional antagonism from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity of Anatibant (LF 16-0687)

| Receptor Type | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Recombinant B2 | Human | CHO cells | 0.67 | |

| Recombinant B2 | Rat | CHO cells | 1.74 | |

| Recombinant B2 | Guinea-pig | CHO cells | 1.37 | |

| Native B2 | Human | Umbilical Vein | 0.89 | |

| Native B2 | Rat | Uterus | 0.28 | |

| Native B2 | Guinea-pig | Ileum | 0.98 |

Table 2: In Vitro Functional Antagonist Activity of Anatibant (LF 16-0687)

| Assay | Cell Line/Tissue | Species | Parameter | Value | Reference |

| Bradykinin-induced IP1, IP2, IP3 formation | INT407 cells | Human | pKB | 8.5, 8.6, 8.7 | |

| Bradykinin-mediated contraction | Human Umbilical Vein | Human | pA2 | 9.1 | |

| Bradykinin-mediated contraction | Rat Uterus | Rat | pA2 | 7.7 | |

| Bradykinin-mediated contraction | Guinea-pig Ileum | Guinea-pig | pA2 | 9.1 |

Table 3: In Vivo Pharmacodynamic Effects of Anatibant

| Animal Model | Species | Anatibant Dose | Effect | Reference |

| Controlled Cortical Impact (TBI) | Mouse | 3.0 mg/kg (s.c.) | ↓ Intracranial Pressure (ICP) by 32%↓ Contusion Volume by 19% | |

| Bradykinin-induced Edema | Rat | 1.1 µmol/kg (s.c.) | ↓ Stomach Edema by 69%↓ Duodenum Edema by 65%↓ Pancreas Edema by 56% | |

| Closed Head Trauma | Rat | 3 mg/kg (s.c.) | ↓ Brain Tissue Prostaglandin E2 (PGE2) levels |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the pharmacodynamics of Anatibant.

In Vitro Receptor Binding Assay (Competition Binding)

Objective: To determine the binding affinity (Ki) of Anatibant for the bradykinin B2 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human, rat, or guinea-pig bradykinin B2 receptor, or from tissues endogenously expressing the native receptor (e.g., human umbilical vein, rat uterus, guinea-pig ileum).

-

Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Radioligand: [3H]bradykinin is used as the radiolabeled ligand.

-

Competition Assay: A fixed concentration of [3H]bradykinin is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled Anatibant.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Anatibant that inhibits 50% of the specific binding of [3H]bradykinin (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Traumatic Brain Injury Model (Controlled Cortical Impact)

Objective: To evaluate the effect of Anatibant on intracranial pressure and contusion volume following TBI.

General Protocol:

-

Animal Model: Male C57/Bl6 mice are commonly used.

-

Anesthesia: Animals are anesthetized.

-

Surgical Procedure: A craniotomy is performed to expose the cerebral cortex.

-

Controlled Cortical Impact (CCI): A pneumatic or electromagnetic impactor is used to induce a standardized cortical injury.

-

Anatibant Administration: Anatibant (e.g., 3.0 mg/kg) is administered subcutaneously at specific time points post-injury (e.g., 15 minutes and 8 hours).

-

Intracranial Pressure (ICP) Monitoring: ICP is measured at various time points after injury.

-

Histological Analysis: At the end of the experiment (e.g., 24 hours post-injury), animals are euthanized, and brains are collected for histological analysis to quantify the contusion volume.

-

Data Analysis: ICP and contusion volume are compared between Anatibant-treated and vehicle-treated groups.

Clinical Studies

Anatibant has been investigated in clinical trials for the treatment of TBI. A randomized, placebo-controlled trial (The BRAIN TRIAL) was initiated but was terminated early. The trial aimed to evaluate the safety and efficacy of different doses of Anatibant in patients with TBI. Due to the early termination, the study did not provide conclusive evidence of benefit or harm.

Conclusion

Anatibant is a well-characterized, potent, and selective bradykinin B2 receptor antagonist. In vitro studies have demonstrated its high affinity for the B2 receptor across multiple species. Preclinical in vivo studies have shown its efficacy in reducing key pathological features of traumatic brain injury, such as cerebral edema and increased intracranial pressure. While clinical development was halted, the pharmacodynamic profile of Anatibant provides a strong foundation for the continued investigation of bradykinin B2 receptor antagonism as a therapeutic strategy for conditions involving increased vascular permeability and inflammation.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin B2 Receptor Signaling Increases Glucose Uptake and Oxidation: Evidence and Open Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anatibant, a selective non-peptide bradykinin B2 receptor antagonist, reduces intracranial hypertension and histopathological damage after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Anatibant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatibant (formerly LF 16-0687) is a potent and selective, non-peptide competitive antagonist of the bradykinin B2 receptor. Developed as a potential therapeutic for traumatic brain injury (TBI), Anatibant's journey from discovery through preclinical and clinical evaluation provides a compelling case study in translational medicine. This document provides an in-depth technical overview of Anatibant, detailing its pharmacological profile, the experimental methodologies used in its evaluation, and the clinical findings that ultimately defined its developmental trajectory.

Introduction: The Rationale for Bradykinin B2 Receptor Antagonism in Traumatic Brain Injury

Traumatic brain injury initiates a complex cascade of secondary injury mechanisms, including neuroinflammation and breakdown of the blood-brain barrier (BBB), leading to cerebral edema and increased intracranial pressure (ICP).[1] Bradykinin, a pro-inflammatory peptide, is a key mediator in this process.[1] Upon tissue injury, bradykinin is released and acts on its receptors, primarily the constitutively expressed B2 receptor, to increase vascular permeability.[1] This provides a strong rationale for the hypothesis that antagonizing the bradykinin B2 receptor could mitigate TBI-induced cerebral edema and improve neurological outcomes. Anatibant was developed to test this hypothesis.

Pharmacological Profile of Anatibant

Anatibant is a small molecule antagonist of the bradykinin B2 receptor.[2] Its development was part of a large-scale medicinal chemistry program aimed at identifying potent, non-peptide antagonists with favorable pharmacokinetic properties.[3]

In Vitro Pharmacology

Anatibant has demonstrated high affinity and selectivity for the bradykinin B2 receptor across multiple species.

Table 1: In Vitro Binding Affinity (Ki) of Anatibant for the Bradykinin B2 Receptor

| Receptor Source | Ki (nM) |

| Human (recombinant, CHO cells) | 0.67 |

| Rat (recombinant, CHO cells) | 1.74 |

| Guinea-pig (recombinant, CHO cells) | 1.37 |

| Human Umbilical Vein (native) | 0.89 |

| Rat Uterus (native) | 0.28 |

| Guinea-pig Ileum (native) | 0.98 |

Table 2: Functional Antagonism (pA2) of Anatibant in Isolated Tissues

| Tissue | pA2 |

| Human Umbilical Vein | 9.1 |

| Rat Uterus | 7.7 |

| Guinea-pig Ileum | 9.1 |

Preclinical In Vivo Pharmacology

Preclinical studies in animal models of TBI demonstrated the potential of Anatibant to reduce key pathologies associated with secondary brain injury.

Table 3: In Vivo Efficacy of Anatibant in Animal Models of Traumatic Brain Injury

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Closed Head Trauma (Rat) | 1.1 mmol/kg, subcutaneous | -69% reduction in BK-induced stomach edema-65% reduction in BK-induced duodenum edema-56% reduction in BK-induced pancreas edema | |

| Controlled Cortical Impact (Mouse) | 3.0 mg/kg, subcutaneous (15 min & 8h post-TBI) | Significant reduction in intracranial pressure (16.6 mmHg vs. 24.4 mmHg in control)Significant reduction in contusion volume (28.28 mm³ vs. 35.0 mm³ in control) |

Signaling Pathways and Experimental Workflows

Bradykinin B2 Receptor Signaling Pathway

Bradykinin binding to the B2 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to the physiological responses of vasodilation and increased vascular permeability.

Caption: Bradykinin B2 Receptor Signaling Pathway and Anatibant's Mechanism of Action.

Drug Discovery and Development Workflow for Anatibant

The development of Anatibant followed a classical pharmaceutical pipeline, from initial target identification to clinical trials.

Caption: High-level workflow of the discovery and development of Anatibant.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the bradykinin B2 receptor.

Materials:

-

Cell membranes expressing the bradykinin B2 receptor (e.g., from CHO cells).

-

Radioligand: [³H]-Bradykinin.

-

Non-specific binding control: High concentration of unlabeled bradykinin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (Anatibant) at various concentrations.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

-

Dilute cell membranes in ice-cold assay buffer.

-

In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound.

-

Add the diluted cell membranes to initiate the binding reaction.

-

Incubate for 60-90 minutes at room temperature.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding).

In Vivo Closed-Head Trauma Model (Rat)

This model is used to assess the neuroprotective effects of a compound following a diffuse brain injury.

Procedure:

-

Anesthetize the rat (e.g., with ketamine/xylazine).

-

Make a midline scalp incision to expose the skull.

-

Place a metallic disc on the skull between the coronal and lambdoid sutures.

-

A weight of a specific mass is dropped from a predetermined height through a guide tube onto the metallic disc.

-

After the impact, remove the disc and suture the scalp incision.

-

Administer the test compound (Anatibant) at specified time points post-injury.

-

Assess neurological function and brain edema at various time points after the injury.

In Vivo Controlled Cortical Impact (CCI) Model (Mouse)

The CCI model creates a focal and reproducible cortical contusion.

Procedure:

-

Anesthetize the mouse and mount it in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region.

-

An impactor tip of a specific diameter is accelerated to a controlled velocity to impact the exposed dura.

-

The impactor is held at a specific depth for a defined duration (dwell time).

-

After the impact, the bone flap may be replaced, and the scalp is sutured.

-

Administer the test compound (Anatibant) at specified time points post-injury.

-

Measure outcomes such as intracranial pressure, contusion volume, and neurological deficits.

Clinical Development

Anatibant progressed to clinical trials for the treatment of TBI.

Phase I Clinical Trial

A Phase I study was conducted in patients with severe TBI (Glasgow Coma Scale < 8).

Table 4: Pharmacokinetic Parameters of Anatibant in Severe TBI Patients

| Parameter | Value |

| Doses Administered (subcutaneous) | 3.75 mg and 22.5 mg |

| Protein Binding | >97.7% |

| Key Observation | Dose-proportional pharmacokinetics (Cmax and AUC) |

The study concluded that Anatibant was well-tolerated in this patient population.

The 'BRAIN' Trial (Phase II)

A randomized, placebo-controlled Phase II trial (the BRAIN trial) was initiated to evaluate the safety and efficacy of Anatibant in adults with a GCS score of 12 or less within eight hours of injury. The trial was prematurely terminated by the sponsor, and thus was underpowered to provide definitive evidence of benefit or harm.

Table 5: Key Outcomes of the Terminated BRAIN Trial

| Outcome | Anatibant Group (n=163) | Placebo Group (n=57) | Relative Risk (95% CI) |

| At least one Serious Adverse Event | 26.4% | 19.3% | 1.37 (0.76 to 2.46) |

| All-cause Mortality | 19.0% | 15.8% | 1.20 (0.61 to 2.36) |

| Mean Glasgow Coma Scale at discharge | 12.48 | 13.0 | - |

| Mean Disability Rating Scale | 11.18 | 9.73 | - |

| Mean Modified Oxford Handicap Scale (HIREOS) | 3.94 | 3.54 | - |

The results showed a non-significant trend towards worse outcomes in the Anatibant-treated group for all morbidity measures.

Conclusion

Anatibant is a well-characterized, potent, and selective antagonist of the bradykinin B2 receptor. Its development was supported by a strong scientific rationale and promising preclinical data in models of TBI. However, the clinical development program was halted due to the termination of the Phase II BRAIN trial, which, although underpowered, did not suggest a clinical benefit and indicated a potential for worse outcomes. The story of Anatibant's development underscores the challenges of translating preclinical findings in complex indications like TBI into clinical efficacy and highlights the critical importance of adequately powered clinical trials.

References

Methodological & Application

Anatibant: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatibant is a potent and selective, non-peptide antagonist of the bradykinin B2 receptor.[1] Bradykinin, a key mediator in the kallikrein-kinin system, is released during inflammation and is known to increase the permeability of the blood-brain barrier, contributing to cerebral edema following traumatic brain injury (TBI).[2][3] By blocking the B2 receptor, Anatibant has been investigated for its potential neuroprotective effects, specifically in reducing brain edema and improving neurological outcomes after experimental TBI.[1][3] These application notes provide an overview of Anatibant's mechanism of action and detailed protocols for its use in relevant in vivo models.

Mechanism of Action

Anatibant functions by competitively inhibiting the binding of bradykinin to its B2 receptor. This action is crucial in pathological conditions where bradykinin levels are elevated, such as in TBI. The binding of bradykinin to the B2 receptor on endothelial cells is a key step in a signaling cascade that leads to increased vascular permeability and subsequent edema formation. By antagonizing this receptor, Anatibant is proposed to mitigate these effects.

Signaling Pathway

Caption: Anatibant's mechanism of action in TBI.

Quantitative Data Summary

Preclinical Data in a Mouse Model of TBI

| Parameter | Vehicle Control | Anatibant-Treated | Reference |

| Dose | - | 3.0 mg/kg | |

| Route of Administration | Subcutaneous | Subcutaneous | |

| Dosing Schedule | Post-injury | 15 minutes and 8 hours post-TBI | |

| Intracranial Pressure (mmHg) | 24.40 ± 3.58 | 16.6 ± 1.67 | |

| Contusion Volume (mm³) | 35.0 ± 3.32 | 28.28 ± 5.18 |

Phase I Clinical Trial Data in Severe TBI Patients

| Parameter | Low Dose | High Dose | Reference |

| Dose | 3.75 mg | 22.5 mg | |

| Route of Administration | Single subcutaneous injection | Single subcutaneous injection | |

| Time of Administration | 8-12 hours post-injury | 8-12 hours post-injury | |

| Protein Binding | >97.7% | >97.7% |

Experimental Protocols

Traumatic Brain Injury (TBI) Model in Mice

This protocol is designed to assess the neuroprotective effects of Anatibant by evaluating its impact on intracranial pressure (ICP) and brain tissue damage following a controlled cortical impact (CCI).

Experimental Workflow

Caption: Workflow for TBI model and Anatibant evaluation.

Methodology:

-

Animals: Male C57/Bl6 mice (25-28 g) are commonly used.

-

Anesthesia and Surgery:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the desired cortical region.

-

-

Controlled Cortical Impact (CCI):

-

Induce a standardized cortical contusion using a CCI device.

-

-

Drug Administration:

-

Administer Anatibant (e.g., 3.0 mg/kg) or a vehicle control via subcutaneous bolus injection at specified time points post-injury (e.g., 15 minutes and 8 hours).

-

-

Intracranial Pressure (ICP) Monitoring:

-

Measure ICP at various time points after the injury (e.g., 3, 6, and 10 hours) using an ICP probe.

-

-

Histopathological Analysis:

-

At 24 hours post-trauma, euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brains and process for histological staining (e.g., hematoxylin and eosin) to determine the contusion volume.

-

-

Data Analysis:

-

Compare ICP values and contusion volumes between the vehicle-treated and Anatibant-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This is a classic and widely utilized model to evaluate the anti-inflammatory properties of compounds. The injection of carrageenan into the rat paw elicits an acute inflammatory response characterized by edema, which can be quantified.

Experimental Workflow

Caption: Workflow for carrageenan-induced paw edema assay.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.

-